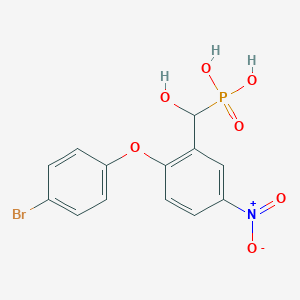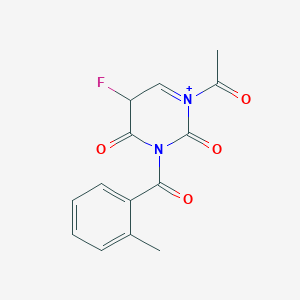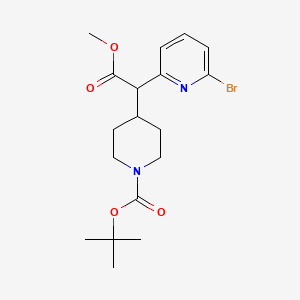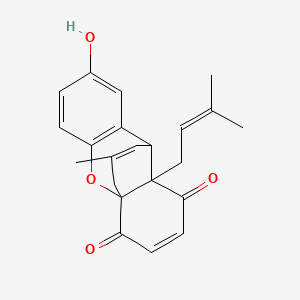
9,4a-Propeno-4aH-xanthene-1,4-dione, 9,9a-dihydro-7-hydroxy-12-methyl-9a-(3-methyl-2-butenyl)-, (4aalpha,9alpha,9aalpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9,4a-Propeno-4aH-xanteno-1,4-diona, 9,9a-dihidro-7-hidroxi-12-metil-9a-(3-metil-2-butenil)-, (4aalfa,9alfa,9aalfa)-” es un complejo compuesto orgánico que pertenece a la familia de los xantenos. Los xantenos son conocidos por sus diversas actividades biológicas y aplicaciones en varios campos como la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto generalmente implica reacciones orgánicas de múltiples pasos. Los materiales de partida comunes pueden incluir derivados de xanteno y varios reactivos para introducir los grupos propeno, hidroxi y metil. Las condiciones de reacción a menudo implican temperaturas controladas, solventes específicos y catalizadores para asegurar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de producción industrial
La producción industrial de compuestos tan complejos generalmente implica la síntesis a gran escala en reactores especializados. El proceso puede incluir pasos de purificación como cristalización, destilación o cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno o eliminación de átomos de hidrógeno.
Reducción: Adición de átomos de hidrógeno o eliminación de átomos de oxígeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Reactivos como halógenos o nucleófilos en condiciones específicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
Química: Utilizado como precursor o intermedio en la síntesis orgánica.
Biología: Estudiado por sus actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Posible agente terapéutico debido a sus propiedades bioactivas.
Industria: Utilizado en la producción de colorantes, pigmentos u otros productos químicos industriales.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos implica interacciones con dianas moleculares y vías específicas. Por ejemplo, podría inhibir ciertas enzimas o receptores, lo que lleva a su actividad biológica. Se requieren estudios detallados para dilucidar las vías y dianas exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
Xanteno: El compuesto madre con una estructura más simple.
Fluoresceína: Un derivado de xanteno utilizado como colorante fluorescente.
Eosina: Otro derivado de xanteno utilizado en la tinción biológica.
Singularidad
La estructura única de este compuesto, con sus grupos funcionales y sustituyentes específicos, podría conferir actividades biológicas o propiedades químicas distintas en comparación con otros derivados de xanteno.
Propiedades
Número CAS |
176050-43-4 |
|---|---|
Fórmula molecular |
C22H22O4 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
6-hydroxy-16-methyl-10-(3-methylbut-2-enyl)-2-oxatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6,12,16-pentaene-11,14-dione |
InChI |
InChI=1S/C22H22O4/c1-13(2)8-9-21-17-10-14(3)12-22(21,20(25)7-6-19(21)24)26-18-5-4-15(23)11-16(17)18/h4-8,10-11,17,23H,9,12H2,1-3H3 |
Clave InChI |
HBDVLYQTRSOPRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2C3=C(C=CC(=C3)O)OC4(C1)C2(C(=O)C=CC4=O)CC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B12299003.png)
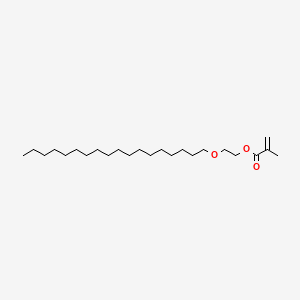
![2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B12299016.png)
![2-amino-3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid;benzenesulfonic acid](/img/structure/B12299021.png)
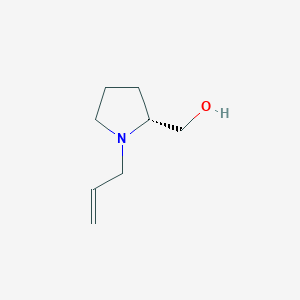


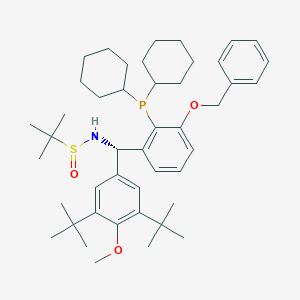


![N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B12299089.png)
